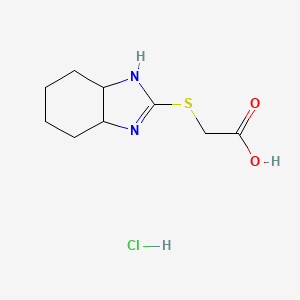

(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride

Description

(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated benzoimidazole core fused with a six-membered ring system. The molecule includes a sulfanyl-acetic acid substituent at the 2-position of the benzoimidazole moiety, with the hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name |

2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylsulfanyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9;/h6-7H,1-5H2,(H,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWWNGKAEAPMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=N2)SCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185294-05-6 | |

| Record name | Acetic acid, 2-[(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of the Benzoimidazole Core

The core structure, 3a,4,5,6,7,7a-hexahydro-1H-benzoimidazole, is typically synthesized via cyclization reactions involving substituted o-phenylenediamines and suitable aldehydes or ketones. A common approach involves:

- Condensation of o-phenylenediamine with aldehydes under mild acidic or basic conditions to form the imidazole ring.

- Hydrogenation or reduction steps to achieve the hexahydro derivative, often using catalytic hydrogenation over palladium or platinum catalysts.

- An eco-friendly grindstone technique was employed to synthesize related indazole derivatives, indicating that mechanochemical methods can be adapted for benzoimidazole synthesis, reducing solvent use and reaction time.

Introduction of the Sulfanyl-Functional Group

The sulfanyl group (-S-) attached to the acetic acid moiety can be introduced via nucleophilic substitution or thiolation of a suitable precursor:

- Step A: Synthesis of 2-chloroacetic acid derivatives (e.g., chloromethyl compounds).

- Step B: Nucleophilic substitution with thiolates derived from thiourea or thiol reagents to form the sulfanyl linkage.

- The use of thiolating agents such as sodium hydrosulfide or thiourea in the presence of base facilitates the formation of sulfanyl derivatives.

- The reaction conditions are optimized to prevent oxidation of sulfanyl groups, often performed under inert atmospheres.

Coupling of the Benzoimidazole Core with the Sulfanyl-Acetic Acid

The coupling step involves attaching the sulfanyl-acetic acid fragment to the benzoimidazole nucleus:

- Method A: Direct nucleophilic substitution at the imidazole nitrogen or a suitable electrophilic site using activated sulfanyl-acetic acid derivatives.

- Method B: Use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to facilitate amide bond formation between amino groups on the core and carboxylic acid derivatives.

- Similar coupling strategies are employed in synthesizing heterocyclic acids, with carbodiimide-mediated amidation being a common, efficient approach.

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt:

- Dissolving the compound in anhydrous ethanol or methanol.

- Bubbling or adding gaseous hydrogen chloride (HCl) or using HCl in organic solvents.

- Crystallization of the hydrochloride salt from suitable solvents to obtain pure (3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride.

- The salt formation is straightforward, with the acid-base reaction occurring under mild conditions, ensuring high purity and stability of the final compound.

Summary Table of Preparation Methods

Additional Considerations and Research Findings

- Mechanochemistry: Recent advances suggest that grinding or ball-milling techniques can significantly reduce solvent use and reaction times in heterocyclic synthesis, including benzoimidazole derivatives.

- Eco-friendly Approaches: Using weak acids like acetic acid as catalysts and avoiding hazardous solvents aligns with green chemistry principles.

- Optimization: Reaction parameters such as temperature, solvent, and reagent equivalents are critical for high yield and purity, as demonstrated in related heterocyclic syntheses.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions can yield amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. Studies have shown that (3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride demonstrates activity against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This data suggests potential for development as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vivo studies using animal models have shown a reduction in inflammatory markers when treated with the compound compared to control groups.

Biochemical Research

Proteomics Research

(3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride is utilized in proteomics studies as a reagent for labeling proteins. Its ability to selectively bind to sulfhydryl groups allows researchers to track protein interactions and modifications effectively.

Case Study: Protein Labeling

In a study published in the Journal of Proteome Research, researchers used this compound to label cysteine residues in proteins. The results indicated enhanced sensitivity in detecting low-abundance proteins in complex mixtures.

Material Science

Synthesis of Novel Polymers

The compound can act as a building block for synthesizing novel polymers with unique properties. Its thiol group enables the formation of disulfide bonds which can be utilized in creating cross-linked polymer networks.

| Polymer Type | Properties | Application Area |

|---|---|---|

| Thermosetting Polymer | High thermal stability | Aerospace materials |

| Hydrogels | Biocompatibility | Drug delivery systems |

These polymers have potential applications in various fields including aerospace and biomedical engineering.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoimidazole Derivatives

The benzoimidazole scaffold is a common pharmacophore in drug design. Key comparisons include:

8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid (Compound 6, )

- Structural Differences: The target compound has a hexahydro (partially saturated) benzoimidazole ring, while Compound 6 in is fully aromatic. Substituents: The target features a sulfanyl-acetic acid group, whereas Compound 6 has a nitro (-NO₂), trifluoromethyl (-CF₃), and naphthoic acid substituent.

- Physical Properties :

- Spectral Data :

- Compound 6’s IR spectrum shows peaks at 3384 cm⁻¹ (N-H stretch) and 1338 cm⁻¹ (C-F stretch), while its ¹H-NMR includes aromatic proton signals (δ 7.80–8.44 ppm) . The target compound’s hexahydro structure would display distinct aliphatic proton signals (e.g., δ 1.5–3.0 ppm for cyclohexane-like protons).

Heterocyclic Compounds from Natural Sources

Zygocaperoside and Isorhamnetin-3-O-glycoside ()

- Structural Contrast: These are glycosides (sugar-conjugated compounds) with flavonoid and triterpenoid backbones, unlike the synthetic benzoimidazole-based target compound .

- Analytical Methods :

Comparative Data Table

Research Implications and Limitations

- Pharmacological Potential: The target compound’s sulfhydryl group may confer antioxidant or metal-chelating properties, contrasting with the enzyme-inhibitory role of nitro/trifluoromethyl groups in Compound 6 .

- Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and general benzoimidazole chemistry.

Biological Activity

(3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy in various biological contexts.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₂N₂S |

| Molecular Weight | 156.25 g/mol |

| CAS Number | 2018-50-0 |

| IUPAC Name | (3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrochloride |

| Appearance | White to off-white powder |

Synthesis

The synthesis of (3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrochloride typically involves multi-step organic reactions. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity. The compound can be synthesized via the reaction of hexahydrobenzimidazole derivatives with sulfanyl-acetic acid under controlled conditions.

Antinociceptive Activity

Research indicates that derivatives of hexahydrobenzimidazole exhibit significant antinociceptive properties. A study highlighted that related compounds are more effective than codeine in mouse hot-plate assays, suggesting potential as analgesics without the risk of morphine dependence . The mechanism involves modulation of pain pathways in the central nervous system.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of (3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrochloride suggest efficacy against various bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

Emerging evidence points towards the anticancer potential of this compound. Studies have shown that related benzimidazole derivatives demonstrate cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

- Antinociceptive Efficacy :

- Antimicrobial Testing :

- Anticancer Activity :

Q & A

Q. What are the standard synthetic methodologies for preparing (3a,4,5,6,7,7a-Hexahydro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzoimidazole derivatives are synthesized by refluxing precursors (e.g., thiol-containing benzoimidazoles) with sodium acetate in acetic acid, followed by purification via recrystallization from DMF/acetic acid mixtures . Key parameters include reaction time (3–5 hours), stoichiometric ratios (1:1.1 molar ratio of nucleophile to electrophile), and purification protocols to isolate the hydrochloride salt .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy to confirm functional groups (e.g., S-H stretches at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR (¹H and ¹³C) to resolve the bicyclic benzoimidazole structure and acetic acid moiety .

- Mass spectrometry (ESI or EI) to verify molecular weight and fragmentation patterns .

- Elemental analysis to validate purity and stoichiometry (e.g., C, H, N, S, Cl content) .

Q. How can researchers address solubility challenges during in vitro assays?

The compound’s solubility is influenced by its hydrochloride salt form. Polar aprotic solvents (e.g., DMSO, DMF) are recommended for stock solutions, while aqueous buffers (pH 4–6) stabilize the protonated imidazole ring. Pre-saturation experiments and sonication can enhance dissolution .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing side reactions?

Advanced approaches include:

- Catalytic optimization : Using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to accelerate thiol-acetic acid coupling, reducing reaction time and byproducts .

- Microwave-assisted synthesis : Shortening reaction duration and improving regioselectivity via controlled heating .

- In-line monitoring : Employing HPLC or FTIR to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Discrepancies often arise from differences in solvent polarity, salt forms, or tautomeric equilibria. To address this:

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Follow the framework of Project INCHEMBIOL :

- Abiotic studies : Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature.

- Biotic studies : Use microbial consortia or soil microcosms to track biodegradation metabolites via LC-HRMS.

- QSAR modeling : Predict partition coefficients (log P) and bioaccumulation potential using substituent-specific parameters .

Q. How can researchers evaluate the compound’s bioactivity while mitigating assay interference?

- Counter-screening : Include controls for off-target effects (e.g., thiol-reactive agents, redox activity assays) .

- Dose-response profiling : Use Hill slope analysis to distinguish specific binding from nonspecific aggregation.

- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation, which may mask true activity .

Q. What advanced purification methods are recommended for isolating enantiomeric or polymorphic forms?

- Chiral chromatography : Use cellulose-based CSP columns (e.g., Chiralpak®) with hexane/IPA mobile phases.

- Crystallization screening : Explore solvent/anti-solvent pairs (e.g., ethanol/water) to isolate stable polymorphs .

- HPLC-DAD-MS : Couple purification with real-time mass detection to separate co-eluting impurities .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.